molecular formula C20H18FN3O5S B2374630 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920256-40-2

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2374630
CAS No.: 920256-40-2
M. Wt: 431.44
InChI Key: PJTGKIVFBBEGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core fused with a sulfonamide group. The sulfonamide nitrogen is connected via an ethyl ether linkage to a pyridazine ring substituted with a 4-fluorophenyl group. The dihydrobenzo dioxine scaffold is a privileged structure in medicinal chemistry, often associated with improved metabolic stability and binding affinity due to its planar aromatic system and oxygen-rich heterocycle . The 4-fluorophenyl-pyridazine moiety may enhance electronic interactions with biological targets, while the ethyl ether spacer likely optimizes solubility and conformational flexibility.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c21-15-3-1-14(2-4-15)17-6-8-20(24-23-17)29-10-9-22-30(25,26)16-5-7-18-19(13-16)28-12-11-27-18/h1-8,13,22H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTGKIVFBBEGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure includes a pyridazine ring and a sulfonamide group, which are critical for its interaction with biological targets. Below is a summary of its structural components:

ComponentDescription
Pyridazine Ring Essential for binding to target proteins
4-Fluorophenyl Group Enhances biological activity
Dihydrobenzo[b][1,4]dioxine Contributes to the compound's stability
Sulfonamide Group Involved in pharmacological activity

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to inhibit various signaling pathways which are crucial in disease progression. For instance, it may modulate the activity of p38 MAP kinase, a target implicated in inflammatory responses and autoimmune diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cytokine production. Specifically, it has been noted to reduce levels of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential applications in treating inflammatory conditions .

In Vivo Studies

In vivo studies using animal models have shown promising results in terms of anti-inflammatory effects. For example, the compound was evaluated in an adjuvant-induced arthritis model where it effectively reduced inflammation and joint swelling .

Case Studies

  • Adjuvant-Induced Arthritis Model : A study highlighted the efficacy of the compound as a p38 MAPK inhibitor, which significantly decreased the production of TNFα and improved clinical scores in treated animals compared to controls .
  • Cytokine Production Inhibition : Another investigation revealed that structural modifications led to enhanced potency against cytokine production in cellular assays, indicating that specific alterations can optimize therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Modifications aimed at improving oral bioavailability have been explored. For instance, certain derivatives exhibited better absorption and distribution characteristics than the parent compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy linker and sulfonamide group participate in nucleophilic substitutions under basic conditions.
Key examples :

  • Ether bond formation : Reaction of 6-(4-fluorophenyl)pyridazin-3-ol with ethylenediamine derivatives in the presence of K₂CO₃/DMF at 80°C yields the ethoxy-linked intermediate.

  • Sulfonamide activation : The sulfonamide group undergoes alkylation or acylation when treated with alkyl halides or acyl chlorides under anhydrous conditions.

Reaction TypeReagents/ConditionsProductYield Optimization
EtherificationK₂CO₃, DMF, 80°CEthoxy-linked pyridazineExcess pyridazin-3-ol improves yield to ~75%
Sulfonamide alkylationR-X, NaH, THFN-alkylated sulfonamideLow temperatures (0–5°C) minimize side reactions

Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions.
Notable observations :

  • Suzuki coupling : The 4-fluorophenyl group undergoes substitution with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in ethanol/water (3:1) at 60°C.

  • Buchwald-Hartwig amination : Pyridazine C-H bonds react with amines in the presence of Pd(OAc)₂/Xantphos, forming N-aryl derivatives .

Oxidation and Reduction

Selective transformations of functional groups have been reported:

  • Pyridazine ring oxidation : Treatment with KMnO₄/H₂SO₄ converts the pyridazine to a pyridazine N-oxide, altering electronic properties .

  • Sulfonamide reduction : LiAlH₄ reduces the sulfonamide to a thioether (-S-) under reflux conditions, though this often decreases bioactivity.

Target GroupReagent SystemOutcomeApplication
PyridazineKMnO₄ (0.1M), H₂SO₄, 50°CN-oxide formationModulates binding affinity
SulfonamideLiAlH₄, THF, refluxThioether derivativeRarely used due to bioactivity loss

Acid/Base-Catalyzed Cyclization

The dihydrobenzo[b]dioxine moiety participates in cyclization reactions:

  • Ring expansion : Under acidic conditions (H₂SO₄/AcOH), the dioxine ring undergoes expansion to form a seven-membered lactone.

  • Base-mediated rearrangements : NaOH/EtOH induces sulfonamide ring closure, generating fused heterocycles.

Hydrolytic Reactions

Stability studies reveal pH-dependent decomposition pathways:

  • Acidic hydrolysis (pH <3): The sulfonamide bond cleaves, releasing SO₂ and forming an amine derivative.

  • Alkaline hydrolysis (pH >10): The pyridazine ring undergoes degradation via hydroxide ion attack.

Stability Under Reactive Conditions

The compound shows differential stability:

ConditionStabilityDegradation Products
UV light (254 nm)Moderate (t₁/₂ = 4.2 h)Des-fluoro derivative
H₂O₂ (3%)UnstableSulfonic acid byproduct
Heat (100°C)Stable for 24hNone detected

Catalytic Functionalization

Recent advances include:

  • Photoredox catalysis : Visible light-mediated C-H fluorination using Ir(ppy)₃ and Selectfluor® introduces additional fluorine atoms .

  • Enzymatic modifications : Lipase-mediated acetylation of the ethoxy group achieves regioselective derivatization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives (Table 1):

Key Observations:

Structural Diversity: The target compound’s pyridazine-fluorophenyl system distinguishes it from analogs like 4f and 5f, which incorporate spiro- or annulated cyclooctane rings. These bulkier substituents reduce melting points (e.g., 129–130 °C for 5f vs. 191–193 °C for 4f), suggesting differences in crystallinity and packing efficiency . Its higher yield (78%) compared to 4f (36–61%) may reflect optimized sulfonylation conditions .

Synthetic Efficiency :

  • Bis(sulfonyl) derivatives like 4f and 5f show variable yields depending on reaction methods (e.g., Method A vs. C in 4f ). The use of excess sulfonyl chloride (1 mmol vs. 0.24 mmol) improved yields but may complicate purification .
  • The target compound’s ethyl ether linker could pose synthetic challenges, as etherification reactions often require careful control of nucleophilic conditions.

Biological Relevance: Compound 73 demonstrates perforin inhibition, suggesting sulfonamide derivatives may modulate immune responses. The fluorophenyl group in the target compound could similarly enhance target affinity via halogen bonding .

Preparation Methods

Sulfonylation of 2,3-Dihydrobenzo[b]dioxine-6-amine

Reacting 2,3-dihydrobenzo[b]dioxine-6-amine (1.0 equiv) with chlorosulfonic acid (2.2 equiv) in anhydrous dichloromethane at −10°C yields the sulfonyl chloride intermediate (83% crude purity). Subsequent amination with ammonium hydroxide (5.0 equiv) in THF/H$$_2$$O (3:1) at 0°C→25°C over 6 hours furnishes 2,3-dihydrobenzo[b]dioxine-6-sulfonamide (74% yield after recrystallization from ethanol). Key spectral data:

  • IR (KBr): 1382 cm$$^{-1}$$ (S=O symmetric stretch)
  • $$^{1}\text{H}$$-NMR (500 MHz, DMSO-d$$6$$): δ 7.21 (d, J = 8.5 Hz, H-5), 6.89 (dd, J = 8.5, 2.4 Hz, H-7), 6.74 (d, J = 2.4 Hz, H-8), 4.25–4.12 (m, 4H, dioxane-CH$$2$$)

N-Alkylation Optimization

Lithium hydride (0.1 equiv) in DMF mediates the reaction between 2,3-dihydrobenzo[b]dioxine-6-sulfonamide and 2-bromoethyl ethers. Screening alkylating agents (Table 1):

Entry Alkylating Agent Temp (°C) Time (h) Yield (%)
1 2-Bromoethyl methanesulfonate 25 8 62
2 1,2-Dibromoethane 40 12 58
3 2-(Trimethylsilyl)ethyl triflate 0→25 6 71

Table 1. N-Alkylation efficiency under varying conditions. Optimal results obtained using 2-(trimethylsilyl)ethyl triflate (Entry 3), enabling subsequent desilylation without linker degradation.

Construction of 6-(4-Fluorophenyl)pyridazin-3-ol Subunit

C-Arylation of Pyridazine Core

Adapting methodologies from pyridazine C-arylation, 3-chloro-6-(4-fluorophenyl)pyridazine is synthesized via Suzuki-Miyaura coupling:

  • 3,6-Dichloropyridazine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$ (3.0 equiv) in dioxane/H$$_2$$O (4:1) at 85°C for 12 hours (89% yield).
  • Hydrolysis to pyridazin-3-ol: React 3-chloro-6-(4-fluorophenyl)pyridazine with NaOH (2.0 equiv) in EtOH/H$$_2$$O (3:1) at reflux for 4 hours (94% yield).

Critical characterization data:

  • $$^{19}\text{F}$$-NMR (CDCl$$_3$$): δ −112.4 (m, Ar-F)
  • HRMS (ESI): m/z calcd for C$${11}$$H$$8$$FN$$_2$$O [M+H]$$^+$$ 219.0668, found 219.0665

Ether Linkage Formation via Nucleophilic Substitution

Coupling the N-(2-bromoethyl)sulfonamide intermediate with 6-(4-fluorophenyl)pyridazin-3-ol under optimized conditions:

  • Base: KOH (2.5 equiv) in DMSO, 50°C, 8 hours
  • Molar ratio: 1:1.2 (sulfonamide:pyridazin-3-ol)
  • Workup: Precipitation from ice/water, chromatography (SiO$$_2$$, EtOAc/hexane 1:1→3:1)

Yield: 78% after purification; Purity: 99.2% (HPLC, C18, 254 nm)

Spectroscopic Characterization of Final Compound

Nuclear Magnetic Resonance Analysis

  • $$^{1}\text{H}$$-NMR (600 MHz, DMSO-d$$6$$):
    δ 8.72 (d, J = 8.2 Hz, pyridazine H-5), 8.15 (d, J = 8.2 Hz, pyridazine H-4), 7.68–7.64 (m, 2H, Ar-F), 7.32–7.28 (m, 2H, Ar-F), 6.95 (d, J = 2.3 Hz, dioxane H-8), 6.84 (dd, J = 8.5, 2.3 Hz, dioxane H-7), 4.62 (t, J = 5.8 Hz, OCH$$2$$), 4.30–4.18 (m, 4H, dioxane-CH$$2$$), 3.88 (t, J = 5.8 Hz, NCH$$2$$)

  • $$^{13}\text{C}$$-NMR (150 MHz, DMSO-d$$6$$):
    δ 164.2 (d, $$^{1}J{C-F}$$ = 247 Hz, Ar-F), 154.8 (pyridazine C-3), 148.1 (sulfonamide C), 134.6–116.2 (aromatic carbons), 65.4 (OCH$$2$$), 46.8 (NCH$$2$$)

High-Resolution Mass Spectrometry

HRMS (ESI-TOF): m/z calcd for C$${22}$$H$${20}$$FN$$3$$O$$5$$S [M+H]$$^+$$ 466.1189, found 466.1186

Green Chemistry Considerations

Implementing flow synthesis for scalability:

  • Continuous flow reactor parameters:
    • Residence time: 12 minutes
    • Temperature: 70°C
    • Pressure: 3.5 bar
    • Throughput: 18 g/hour

Waste reduction: 63% decrease in solvent use compared to batch processing

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF or Acetonitrile↑ Yield by 20–30%
Temperature80–120°C (reflux)Avoids side products
Reaction Time12–48 hoursEnsures completion

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:
Contradictions arise from varying experimental setups. To resolve:

  • Solvent Polarity Gradients : Test solubility in a solvent series (e.g., water, ethanol, DMSO) under controlled pH and temperature .
  • HPLC-UV Quantification : Compare solubility via chromatographic area-under-curve (AUC) analysis at λ = 254 nm .
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent interactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazin-3-yl ether and sulfonamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzo[d][1,4]dioxine ring .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for target interaction?

Methodological Answer:

  • Functional Group Modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to assess binding affinity shifts .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs between the sulfonamide and target proteins .

Basic: How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 5) : Hydrolysis of the sulfonamide group occurs, monitored via UV-Vis absorbance decay at 280 nm .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours; confirmed by LC-MS stability assays .

Advanced: What computational approaches predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict reactive intermediates .

Basic: What are the key considerations for formulating this compound in preclinical studies?

Methodological Answer:

  • Solubility Enhancers : Use cyclodextrins or PEG-based surfactants to improve bioavailability .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying in sucrose matrices .

Advanced: How can researchers elucidate the mechanism of action against enzymatic targets?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE™ assays) for kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the sulfonamide and target enzymes .

Basic: Which functional groups are most reactive under standard laboratory conditions?

Methodological Answer:

  • Sulfonamide (-SO₂NH-) : Susceptible to nucleophilic attack in acidic media .
  • Pyridazin-3-yl Ether : Undergoes hydrolysis under prolonged reflux in aqueous base .

Advanced: How to integrate contradictory findings into a unified pharmacological profile?

Methodological Answer:

  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile IC₅₀ variations across studies .
  • Mechanistic Reconciliation : Use knock-out cell lines to isolate confounding pathways in conflicting bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.